1-(2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethyl)pyrrolidine
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Overview
Description
1-(2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethyl)pyrrolidine is a complex organic compound featuring a pyrrolidine ring, an allyloxy group, and a nitrophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethyl)pyrrolidine typically involves multiple steps One common approach is to start with the preparation of the nitrophenoxy intermediate, which is then reacted with an allyloxy groupThe reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The allyloxy group can be oxidized to form an aldehyde or carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while oxidation of the allyloxy group can produce an aldehyde or carboxylic acid .
Scientific Research Applications
1-(2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethyl)pyrrolidine involves its interaction with specific molecular targets. The nitrophenoxy moiety can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog with a pyrrolidine ring and a carbonyl group.
N-Methylpyrrolidone: A widely used solvent with a similar pyrrolidine structure.
Pyrrolidin-2,5-dione: Another related compound with two carbonyl groups on the pyrrolidine ring.
Uniqueness
1-(2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethyl)pyrrolidine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
937273-32-0 |
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Molecular Formula |
C16H22N2O4 |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
1-[2-[4-nitro-2-(prop-2-enoxymethyl)phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C16H22N2O4/c1-2-10-21-13-14-12-15(18(19)20)5-6-16(14)22-11-9-17-7-3-4-8-17/h2,5-6,12H,1,3-4,7-11,13H2 |
InChI Key |
GQBKXZRZSDLTDI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC1=C(C=CC(=C1)[N+](=O)[O-])OCCN2CCCC2 |
Origin of Product |
United States |
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